molecular formula C8H7BrF2O B8011688 2-(2-Bromophenyl)-2,2-difluoroethanol

2-(2-Bromophenyl)-2,2-difluoroethanol

Cat. No.: B8011688
M. Wt: 237.04 g/mol
InChI Key: FIYINHRBZIWYNZ-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2,2-difluoroethanol is an organic compound with the molecular formula C8H6BrF2O It is a halogenated alcohol, characterized by the presence of bromine and fluorine atoms attached to a phenyl ring and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2,2-difluoroethanol typically involves the reaction of 2-bromobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2,2-difluoroethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-(2-Bromophenyl)-2,2-difluoroacetone.

    Reduction: 2-(2-Phenyl)-2,2-difluoroethanol.

    Substitution: 2-(2-Aminophenyl)-2,2-difluoroethanol or 2-(2-Thiophenyl)-2,2-difluoroethanol.

Scientific Research Applications

2-(2-Bromophenyl)-2,2-difluoroethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Bromophenyl)-2,2-difluoroethanol exerts its effects involves interactions with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include halogen bonding and hydrogen bonding interactions, which can modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2,2-difluoroethanol
  • 2-(2-Fluorophenyl)-2,2-difluoroethanol
  • 2-(2-Iodophenyl)-2,2-difluoroethanol

Uniqueness

2-(2-Bromophenyl)-2,2-difluoroethanol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The bromine atom provides a site for further functionalization through substitution reactions, while the fluorine atoms enhance the compound’s stability and lipophilicity.

Properties

IUPAC Name

2-(2-bromophenyl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYINHRBZIWYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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